N1-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(furan-2-yl)ethyl)-N2-(2-nitrophenyl)oxalamide
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Overview
Description
N1-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(furan-2-yl)ethyl)-N2-(2-nitrophenyl)oxalamide is a useful research compound. Its molecular formula is C23H22N4O5 and its molecular weight is 434.452. The purity is usually 95%.
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Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of this compound involves several stages, starting from the preparation of the 3,4-dihydroisoquinoline intermediate. This is followed by the introduction of the furan-2-yl ethyl group via electrophilic substitution or nucleophilic addition. The final step typically involves the coupling of the nitrophenyl oxalamide through peptide coupling reagents like DCC (dicyclohexylcarbodiimide).
Industrial Production Methods: Although large-scale industrial production is uncommon, potential methods include optimized flow chemistry techniques to ensure higher yields and purity. Scaling up requires precise control of reaction conditions to avoid by-products and achieve consistency.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: This compound may undergo oxidation reactions, particularly at the furan ring or the dihydroisoquinoline moiety.
Reduction: The nitrophenyl group is susceptible to reduction, potentially altering its electronic properties and reactivity.
Substitution: Electrophilic aromatic substitution reactions are possible on the phenyl and isoquinoline rings, facilitated by appropriate conditions and catalysts.
Common Reagents and Conditions: Reagents such as hydrogen peroxide for oxidation, sodium borohydride for reduction, and halogenating agents for substitution are typical.
Major Products: Reaction products will vary widely, with possible products including oxidized or reduced derivatives, and substituted isoquinolines or furans.
Scientific Research Applications
Chemistry: As a versatile molecule, it serves as a building block for creating new materials or as a ligand in metal-catalyzed reactions.
Biology: Its structural motifs can interact with biological macromolecules, making it useful in studying enzyme interactions or as a potential drug candidate.
Medicine: Due to its complex structure, it holds potential for pharmaceutical research, particularly for its nitrophenyl and isoquinoline groups which are common in medicinal chemistry.
Industry: In material science, it could be explored for developing novel polymers or as a precursor in organic electronics.
5. Mechanism of Action: While specific mechanistic details would depend on the exact application, generally:
Molecular Targets: The compound likely interacts with enzymes or receptors due to its diverse functional groups.
Pathways Involved: It may modulate signal transduction pathways by binding to specific protein sites or interfering with cellular metabolites, depending on its intended use.
Comparison with Similar Compounds
N1-(2-(2,3-dihydroisoquinolin-1(2H)-yl)-2-(furan-2-yl)ethyl)-N2-(4-nitrophenyl)oxalamide: Similar structure but different positioning and functional groups.
N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(thiophen-2-yl)ethyl)-N'-(2-nitrophenyl)oxalamide: Replacing furan with thiophene offers different reactivity and properties.
N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(furan-2-yl)ethyl)-N'-(2-methylphenyl)oxalamide: Variation in the aromatic substituent leads to altered physicochemical properties.
Uniqueness: The presence of both the nitrophenyl and furan moieties in conjunction with an isoquinoline core gives the compound a unique profile that can offer distinct reactivity and binding properties not found in its close analogs.
Hope this detailed dive into N1-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(furan-2-yl)ethyl)-N2-(2-nitrophenyl)oxalamide tickles your scientific fancy! Need more info on a specific section?
Properties
IUPAC Name |
N-[2-(3,4-dihydro-1H-isoquinolin-2-yl)-2-(furan-2-yl)ethyl]-N'-(2-nitrophenyl)oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22N4O5/c28-22(23(29)25-18-8-3-4-9-19(18)27(30)31)24-14-20(21-10-5-13-32-21)26-12-11-16-6-1-2-7-17(16)15-26/h1-10,13,20H,11-12,14-15H2,(H,24,28)(H,25,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSJUETKXLNTFAU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=CC=CC=C21)C(CNC(=O)C(=O)NC3=CC=CC=C3[N+](=O)[O-])C4=CC=CO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22N4O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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